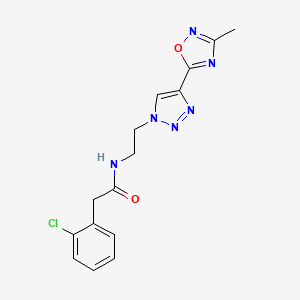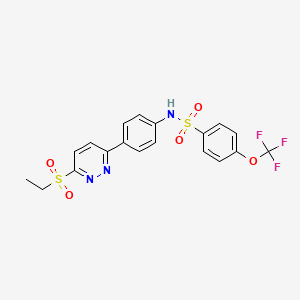
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a pyridazine ring substituted with an ethylsulfonyl group, a phenyl ring, and a benzenesulfonamide moiety with a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridazine, ethylsulfonyl chloride, and 4-aminophenyl-4-trifluoromethoxybenzenesulfonamide.
Step 1 Formation of Ethylsulfonyl Pyridazine: The reaction of 3-chloropyridazine with ethylsulfonyl chloride in the presence of a base such as triethylamine yields 6-(ethylsulfonyl)pyridazine.
Step 2 Coupling Reaction: The 6-(ethylsulfonyl)pyridazine is then coupled with 4-aminophenyl-4-trifluoromethoxybenzenesulfonamide using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, leading to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonamide group.
Protein Binding: May interact with proteins, affecting their function.
Medicine
Pharmaceutical Development: Investigated for its potential as a drug candidate, particularly in targeting specific biological pathways.
Anticancer Activity: Potential use in cancer therapy due to its ability to interfere with cellular processes.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(methoxy)benzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
Ethylsulfonyl Group: Provides unique steric and electronic properties compared to methylsulfonyl derivatives.
Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability compared to methoxy derivatives.
This compound’s unique combination of functional groups makes it a valuable candidate for various scientific and industrial applications, distinguishing it from similar compounds.
Eigenschaften
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5S2/c1-2-31(26,27)18-12-11-17(23-24-18)13-3-5-14(6-4-13)25-32(28,29)16-9-7-15(8-10-16)30-19(20,21)22/h3-12,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKRVWMZQADEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-N-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}methyl)prop-2-enamide](/img/structure/B2657433.png)
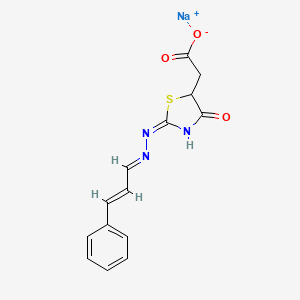
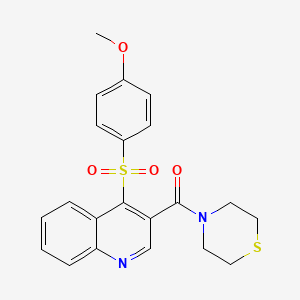
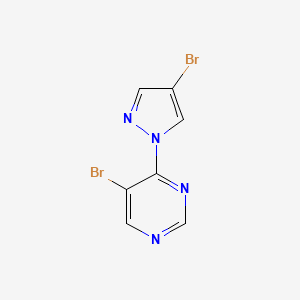
![5-Methyl-2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2657439.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)
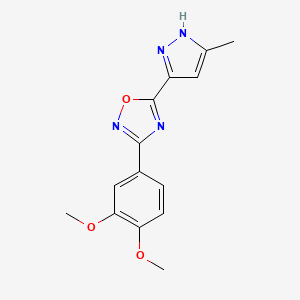
![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)
![Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2657444.png)
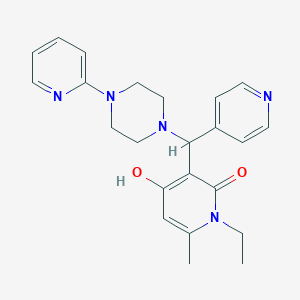
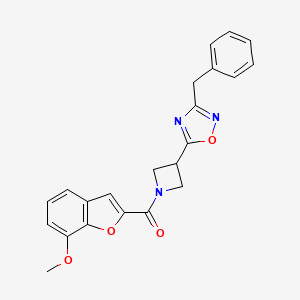
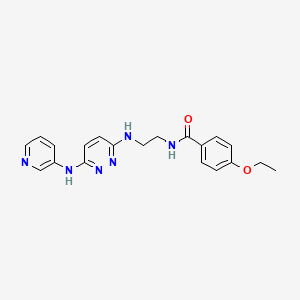
![N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide](/img/structure/B2657453.png)
